Cadmium bromate

Description

Contextual Significance in Inorganic Chemistry Research

Cadmium bromate (B103136) serves as a noteworthy subject in the study of inorganic chemistry, particularly in understanding the properties and behaviors of metal bromates. The compound is a source of both the cadmium(II) ion and the bromate anion, allowing for the investigation of their respective chemistries. Research into cadmium compounds is significant due to cadmium's position as a transition metal with various industrial applications, although its use is tempered by its recognized toxicity. nih.govalfachemic.com Cadmium catalysts, for instance, have been explored for their efficacy and cost-effectiveness in organic synthesis. alfachemic.com

The study of bromates is also crucial, as they are powerful oxidizing agents and have been investigated for their role in chemical oscillator systems and as reagents in various chemical reactions. scirp.org The presence of the bromate ion in cadmium bromate makes it a compound of interest for studying redox reactions and thermal decomposition processes. rsc.org

Historical Perspectives on Cadmium-Bromine Compound Studies

The history of cadmium-bromine compounds is intrinsically linked to the discovery of cadmium itself. Cadmium was first identified in 1817 by Friedrich Strohmeyer in Germany as an impurity in zinc carbonate. periodic-table.comwikipedia.org Shortly after its discovery, various cadmium compounds began to be synthesized and characterized. While early research focused on simple binary compounds like cadmium bromide (CdBr₂), the synthesis and study of more complex salts such as this compound followed as chemical knowledge and techniques advanced.

The industrial use of cadmium and its compounds became more widespread in the 20th century, particularly in applications like electroplating and pigments. nih.govsolubilityofthings.com This increased use spurred further research into the chemical and physical properties of a wider range of cadmium salts, including those containing halogens. Early toxicological studies on cadmium compounds also emerged during this period, with the first health effects being reported as early as 1858. t3db.ca The study of cadmium halides, including bromides, was important in understanding the fundamental coordination chemistry of cadmium. atomistry.combritannica.com

Current Research Landscapes and Future Trajectories of this compound Investigations

Current research involving cadmium compounds is diverse, with significant efforts in materials science and catalysis. rsc.orgontosight.ai Cadmium-based materials, including coordination polymers and metal-organic frameworks (MOFs), are being investigated for their potential applications. rsc.org While much of the recent focus has been on cadmium halides like cadmium bromide for applications in crystal engineering and the synthesis of coordination polymers, rsc.orgmdpi.com research on this compound specifically appears less prevalent.

Studies on metal bromates are ongoing, particularly concerning their thermal decomposition and role in redox reactions. rsc.orglookchem.com For instance, the thermal decomposition of γ-irradiated this compound has been studied to understand the kinetics and mechanism of the process. rsc.org Future research trajectories for this compound could involve its use as a precursor for the synthesis of novel cadmium-containing materials or as a catalyst in specific oxidation reactions. Further investigation into its solid-state structure and spectroscopic properties could also provide deeper insights into the behavior of metal bromates. The broader field of metal bromate chemistry continues to evolve, with studies on their reduction for environmental remediation and their use in the synthesis of energetic materials. lookchem.comsmolecule.com

Physicochemical Properties of this compound

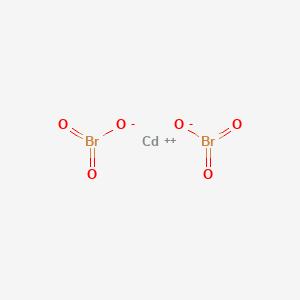

This compound is typically found as a white crystalline solid. smolecule.com It exists in both anhydrous, Cd(BrO₃)₂, and hydrated forms, with this compound dihydrate, Cd(BrO₃)₂·2H₂O, being a common variant.

| Property | Value |

| Chemical Formula | Cd(BrO₃)₂ |

| Molecular Weight | 368.22 g/mol lookchem.com |

| Appearance | White crystalline solid smolecule.com |

| Solubility in Water | 125 g/100 mL wikipedia.org |

| Decomposition Temperature | Starts at 260 °C rsc.org |

The crystal structure of this compound dihydrate has been determined to be orthorhombic, belonging to the P2₁2₁2₁ space group. materialsproject.org In this structure, the cadmium atom is coordinated to eight oxygen atoms. materialsproject.org

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. smolecule.com

Metathesis Reaction: A common laboratory method involves the reaction of a soluble cadmium salt, such as cadmium sulfate, with a soluble bromate salt, like sodium bromate. The less soluble this compound can then be isolated. rsc.org

Reaction with Bromic Acid: Cadmium oxide or cadmium carbonate can be reacted with a solution of bromic acid. Evaporation of the resulting solution yields this compound. smolecule.com

Thermal Decomposition

The thermal decomposition of unirradiated this compound begins at 260 °C and is complete by 380 °C. rsc.org Studies on γ-irradiated this compound have shown that irradiation lowers the decomposition temperature. rsc.org The decomposition process ultimately yields cadmium oxide.

Structure

2D Structure

Properties

IUPAC Name |

cadmium(2+);dibromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrHO3.Cd/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECQEXBULIKSDM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562073 | |

| Record name | Cadmium dibromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14518-94-6 | |

| Record name | Cadmium dibromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Cadmium Bromates

Conventional Synthetic Approaches

Conventional methods for synthesizing cadmium bromate (B103136) and related compounds have traditionally relied on established chemical reactions in solution and solid states. These techniques are foundational in inorganic synthesis and provide reliable routes to obtaining the desired product.

Solution-Phase Crystallization Techniques (e.g., Slow Evaporation)

Solution-phase crystallization is a common method for producing cadmium bromate. This technique often involves a metathesis reaction where aqueous solutions of a soluble cadmium salt and a bromate salt are combined. smolecule.com For instance, mixing solutions of cadmium nitrate (B79036) and potassium bromate can lead to the precipitation of this compound, which can then be isolated.

Another approach involves the reaction of cadmium oxide with bromic acid. The resulting solution is then subjected to slow evaporation. As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals. The rate of evaporation is a critical parameter that influences the size and quality of the crystals. Slower evaporation rates generally yield larger and more well-defined crystals.

Hydrated forms of related cadmium compounds, such as cadmium bromide tetrahydrate (CdBr₂·4H₂O), can be obtained by crystallizing the anhydrous product from aqueous solutions through slow evaporation. vulcanchem.com This principle can be analogously applied to the synthesis of this compound hydrates.

Solid-State Reaction Pathways

Solid-state reactions, which involve the direct reaction of solid reactants at elevated temperatures, represent another conventional route for synthesizing related cadmium-bromine compounds. For instance, anhydrous cadmium bromide (CdBr₂) can be prepared by passing bromine vapor over heated cadmium metal. atomistry.com This direct combination of the elements under high-temperature conditions results in the formation of the anhydrous salt. vulcanchem.comatomistry.com

While not explicitly detailed for this compound, solid-state methods are a staple in inorganic synthesis and could theoretically be applied. For example, a reaction between cadmium oxide and a solid brominating agent at high temperatures could potentially yield this compound. A study on a novel open-framework cadmium selenite (B80905) bromide demonstrated its synthesis via a solid-state reaction at 450 °C. researchgate.net

Controlled Precipitation Methods

Controlled precipitation is a versatile technique for synthesizing inorganic compounds by carefully manipulating the conditions under which a solid product forms from a solution. This method is crucial for controlling the particle size, morphology, and purity of the final product.

In the context of cadmium compounds, precipitation is a key step. For example, in the synthesis of cadmium-bpp (1,3-bis(4-pyridyl)propane) coordination polymers, instantaneous precipitation occurs at the interface of two solutions containing the reactants. mdpi.com The concentration of the reactants is a determining factor in the outcome of the precipitation. mdpi.com

Chemical precipitation using hydroxides or sulfides is a widely used method for removing heavy metals like cadmium from wastewater. d-nb.info This process involves the addition of a precipitating agent to a solution containing the metal ion, leading to the formation of an insoluble salt. d-nb.infomdpi.com For instance, adding a carbonate source to a solution containing cadmium ions can lead to the co-precipitation of cadmium carbonate. nih.govmdpi.com The efficiency of this removal is dependent on factors such as pH and the ratio of reactants. nih.gov While the goal here is removal rather than synthesis of a pure product, the underlying principles of controlled precipitation are the same. By carefully controlling parameters like pH, temperature, and reactant concentrations, it is possible to selectively precipitate this compound from a solution.

Advanced and Green Chemistry Synthesis Paradigms

In recent years, there has been a significant shift towards the development of more sophisticated and environmentally friendly synthetic methods. These advanced and green chemistry approaches aim to provide access to novel materials and structures under milder conditions, often with improved efficiency and reduced environmental impact.

Soft-Chemistry Approaches for Related Cadmium-Bromine Systems

Soft-chemistry, or "chimie douce," techniques offer a versatile approach to synthesizing inorganic materials under mild conditions. acs.orgosti.gov These solution-based routes can lead to compositions and structures that are difficult to obtain through traditional high-temperature, solid-state methods. acs.orgosti.gov A key advantage of soft chemistry is the ability to kinetically control reaction pathways, allowing for the selective formation of desired phases. acs.org

Recent research has utilized data-driven, soft-chemistry methods to explore the synthesis of ternary cesium cadmium bromides (Cs-Cd-Br). acs.orgosti.govnih.gov By systematically varying reaction parameters such as precursor concentrations and temperature, researchers have successfully synthesized all four known Cs-Cd-Br phases from a common set of precursors. acs.orgnih.gov This approach highlights the potential for soft-chemistry methods to expand the library of ternary metal halides. acs.orgosti.gov The synthesis often involves the injection of an organic bromine source into a solution containing cadmium oxide and cesium carbonate in the presence of capping agents like oleic acid and oleylamine. acs.org

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal synthesis methods are powerful techniques for preparing a wide range of inorganic and hybrid materials. These methods involve carrying out chemical reactions in a closed vessel (an autoclave) using water (hydrothermal) or an organic solvent (solvothermal) at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of products, often leading to materials with unique properties and morphologies. znaturforsch.com

Hydrothermal Synthesis: This technique has been successfully employed to synthesize various cadmium-containing compounds. For example, a novel cadmium-organic framework was synthesized hydrothermally by reacting cadmium(II) nitrate with 2,6-naphthalenedicarboxylic acid. cam.ac.uk The optimization of the reactive mixture composition and temperature program was crucial for obtaining a highly crystalline and pure product. cam.ac.uk Similarly, cadmium sulfide (B99878) (CdS) photocatalysts have been prepared via a facile hydrothermal method, demonstrating the versatility of this approach. mdpi.com In the synthesis of cadmium niobates, a template-free hydrothermal method under optimal alkaline conditions and suitable temperatures yielded nanocubes of the desired material. researchgate.net

Solvothermal Synthesis: Solvothermal methods are particularly useful for preparing nanomaterials. For instance, monodisperse magnetic spinel CdCr₂S₄ nanocrystals were synthesized using a high-temperature solvothermal method. researchgate.net This process involved the reaction of cadmium chloride and chromium chloride with a sulfur source in a high-boiling-point organic solvent within a sealed autoclave. researchgate.net In another study, bare cadmium sulfide nanoparticles were prepared by a solvothermal method using a single-source molecular precursor in ethylene (B1197577) glycol. acs.org The choice of solvent and reaction conditions is critical in controlling the size, shape, and properties of the resulting nanocrystals. znaturforsch.com

The following table summarizes the key features of the advanced synthesis methods discussed:

| Synthesis Method | Key Features | Example Application (Related Systems) |

| Soft-Chemistry | Mild reaction conditions, kinetic control of product formation, access to metastable phases. acs.orgosti.gov | Phase-selective synthesis of cesium cadmium bromides (Cs-Cd-Br). acs.orgosti.govnih.gov |

| Hydrothermal | Use of water as a solvent at elevated temperature and pressure, facilitates crystallization. znaturforsch.com | Synthesis of cadmium-organic frameworks and CdS photocatalysts. cam.ac.ukmdpi.com |

| Solvothermal | Use of organic solvents at elevated temperature and pressure, control over nanoparticle morphology. znaturforsch.com | Synthesis of monodisperse CdCr₂S₄ and CdS nanocrystals. researchgate.netacs.org |

Nanomaterial Synthesis Routes for Cadmium-Bromine Compounds

The synthesis of nanomaterials containing cadmium and bromine involves specialized techniques designed to control particle size, morphology, and functional properties. These methods often adapt established nanomaterial synthesis strategies to the specific chemistry of cadmium and bromide precursors.

One prominent method is the use of ultrasonic assistance, which accelerates reactions and can produce nano-sized particles. For instance, complex compounds of cadmium(II) bromide have been synthesized using an ultrasonic bath. In a typical procedure, cadmium bromide and a ligand, such as N,N'-diethylthiourea, are dissolved separately in a solvent like methanol, vibrated in an ultrasonic bath, and then combined. The mixture is further sonicated, which promotes the formation of nano-sized crystalline products through a cavitation effect that breaks down intermolecular reactions. semanticscholar.org This approach is noted for being more efficient and environmentally friendly than conventional methods like refluxing. semanticscholar.org

Another advanced approach involves soft-chemistry techniques to create complex perovskite-related nanostructures. In the synthesis of cesium cadmium bromide (Cs-Cd-Br) materials, an organic bromine source can be injected into a solution containing cadmium oxide (CdO) and cesium carbonate (Cs₂CO₃) along with ligands like oleic acid and oleylamine. acs.org This method decouples the metal and halide precursors, allowing for precise control over the stoichiometry and reaction conditions. acs.org By carefully managing variables such as precursor reactivity, temperature, and ligand ratios, specific phases of Cs-Cd-Br nanocrystals can be selectively synthesized. acs.org The formation of perovskite nanocrystals like CsPb₁₋ₓCdₓBr₃ within a glass matrix also demonstrates a route to cadmium-bromine nanomaterials, where cadmium ions are incorporated directly into the crystal lattice of the nanocrystal. aip.org

Furthermore, principles from "green synthesis" are being applied to cadmium compounds, utilizing plant extracts as natural reducing and stabilizing agents. While extensively studied for compounds like cadmium sulfide (CdS), the methodology is transferable. acs.orgumsida.ac.id These methods use aqueous plant extracts (from sources like Laurus nobilis or Ocimum tenuiflorum) as the reaction medium for cadmium precursors. acs.orgumsida.ac.id The phytochemicals present in the extracts help control the nucleation and growth of nanoparticles, offering an eco-friendly route to producing surface-modified nanomaterials. acs.org

Table 1: Nanomaterial Synthesis Routes for Cadmium-Bromine Compounds

| Synthesis Method | Precursors | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Ultrasonic-Assisted Synthesis | Cadmium bromide (CdBr₂), N,N'-diethylthiourea (detu) | Methanol solvent, 42 kHz ultrasonic bath, room temperature | Nano-sized crystals of the [Cd(detu)₂Br₂] complex | semanticscholar.org |

| Soft-Chemistry Injection | Cadmium oxide (CdO), Cesium carbonate (Cs₂CO₃), Organic Bromine Source (e.g., phenacyl bromide) | High temperature (220 °C), oleic acid/oleylamine ligands | Phase-pure Cesium Cadmium Bromide nanocrystals | acs.org |

| In-situ Glass Crystallization | Cadmium fluoride (B91410) (CdF₂), Lead fluoride (PbF₂), Cesium bromide (CsBr) | Melt-quenching followed by thermal annealing of fluorophosphate (B79755) glass | CsPb₁₋ₓCdₓBr₃ perovskite nanocrystals embedded in glass | aip.org |

| Green Synthesis (Analogous) | Cadmium nitrate, Plant extracts (e.g., Laurus nobilis) | Aqueous solution, heating (80-90 °C) | Surface-stabilized cadmium nanoparticles | umsida.ac.id |

Purity Assessment and Yield Optimization in this compound Synthesis

The effective synthesis of this compound requires rigorous purity assessment and strategies for yield optimization to ensure a high-quality final product. Commercially, this compound and related compounds are available in specified purities, such as 98% for this compound hydrate (B1144303) or over 99% for anhydrous cadmium bromide, highlighting the importance of quality control. nih.govfishersci.fi

Purity Assessment

Purity assessment of this compound involves analytical techniques capable of detecting both the bromate anion and potential metallic and non-metallic impurities.

Ion Chromatography: This is a standard method for the determination of anions like bromate. who.int EPA Method 300.1, for example, uses ion chromatography with conductivity detection to measure bromate levels. who.int A critical consideration during this analysis is the potential interference from high concentrations of other ions, particularly chloride. To ensure accuracy, a silver cartridge can be used to remove chloride ions from the sample before chromatographic analysis. who.int

Chemical Analysis for Metallic Impurities: Standardized methods exist for the chemical analysis of cadmium metal and its compounds to determine the concentration of trace elemental impurities. tajhizkala.ir For instance, a procedure for analyzing thallium in cadmium involves dissolving the sample in a hydrobromic acid-bromine mixture (HBr-Br₂) and using spectroscopic methods for quantification. tajhizkala.ir Such methods can be adapted to assess the purity of synthesized this compound by checking for unreacted starting materials or other metallic contaminants.

Spectroscopic and Diffraction Techniques: Techniques such as X-ray Diffraction (XRD), Infrared (IR) Spectroscopy, and Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) analysis are used to confirm the formation of the desired crystalline phase and identify impurities. semanticscholar.orgtandfonline.com For example, XRD can verify the lattice parameters of the synthesized cadmium borate, ensuring the correct compound has been formed. tandfonline.com

Yield Optimization

Optimizing the yield of this compound synthesis involves controlling reaction conditions to favor the formation of the desired product over side reactions.

Control of Reaction Parameters: The precise control of key variables is crucial. In related complex syntheses, factors such as reaction temperature, the ratio of precursors (e.g., Br/Cd ratio), and the ratio of ligands or stabilizing agents have a direct impact on which chemical phase is produced and in what quantity. acs.org Systematically adjusting these variables allows for the mapping of the reaction phase space to identify the optimal conditions for maximizing the yield of the target compound. acs.org

Alternative Energy Sources: The use of alternative energy sources can improve reaction efficiency and yield. Employing ultrasonic irradiation, as seen in the synthesis of cadmium bromide complexes, can significantly shorten reaction times compared to conventional heating and refluxing, leading to a more efficient conversion of reactants to products. semanticscholar.org

Precursor Selection and Activation: The choice and preparation of precursors influence reaction outcomes. For instance, in the synthesis of Cs-Cd-Br nanomaterials, heating a solution of cadmium oxide in the presence of oleic acid is a necessary activation step before the injection of the bromine source. acs.org This ensures the cadmium precursor is in a reactive state, which is essential for achieving a high-yield reaction.

Table 2: Purity Assessment and Yield Optimization Strategies

| Focus Area | Method/Strategy | Description | Reference |

|---|---|---|---|

| Purity Assessment | Ion Chromatography | Measures bromate concentration and anionic impurities. May require pre-treatment with a silver cartridge to remove interfering chloride ions. | who.int |

| Trace Metal Analysis | Involves dissolving the compound (e.g., in an HBr-Br₂ mixture) and using spectroscopy to quantify metallic impurities like thallium. | tajhizkala.ir | |

| X-Ray Diffraction (XRD) | Confirms the crystalline structure and phase purity of the final product. | tandfonline.com | |

| Yield Optimization | Parameter Control | Systematic adjustment of precursor ratios, temperature, and ligand concentrations to favor the desired product formation. | acs.org |

| Ultrasonic Assistance | Accelerates reaction rates and improves efficiency compared to conventional methods, potentially increasing overall yield. | semanticscholar.org | |

| Precursor Activation | Ensuring reactants are in a highly reactive state (e.g., by pre-heating) prior to the main reaction step to maximize conversion. | acs.org |

Structural Elucidation and Crystallographic Investigations of Cadmium Bromates

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. For cadmium bromate (B103136) dihydrate, this technique has been instrumental in elucidating its crystal system, space group, and the intricate details of its atomic framework.

Determination of Unit Cell Parameters and Space Groups

Crystallographic studies on cadmium bromate dihydrate have established its crystal structure. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. The specific space group identified for this compound dihydrate is P2₁2₁2₁ (space group number 19). govinfo.gov This non-centrosymmetric space group implies that the crystal structure lacks a center of inversion, which can have implications for its physical properties.

| Compound | Crystal System | Space Group |

| This compound Dihydrate (Cd(BrO₃)₂·2H₂O) | Orthorhombic | P2₁2₁2₁ govinfo.gov |

Analysis of Coordination Geometries around Cadmium Centers

While specific coordination numbers and geometries for this compound are not detailed in the available literature, the coordination chemistry of cadmium in its compounds is diverse, with coordination numbers typically ranging from four to eight. researchgate.net In many cadmium(II) complexes, an octahedral coordination geometry is common. For instance, in aquadibromo(3-aminopropanoic acid)cadmium(II), the cadmium atom exhibits a distorted octahedral geometry, coordinating with oxygen and bromine atoms. nih.gov Similarly, in other cadmium halide complexes with amino acid derivatives, distorted octahedral geometries are frequently observed. nih.govnih.gov This suggests that the cadmium center in this compound is likely to be coordinated by the oxygen atoms of the bromate anions and, in the case of the dihydrate, water molecules, likely resulting in a high coordination number and a geometry such as octahedral or a distorted variant.

Interatomic Distances and Bond Angle Characterization

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful and routine technique for the identification of crystalline phases and the assessment of sample purity. ncl.ac.uk A standard powder diffraction pattern for this compound dihydrate is available and serves as a reference for its identification. govinfo.gov By comparing the experimental PXRD pattern of a synthesized sample with the standard reference pattern, one can confirm the presence of the desired crystalline phase and detect any crystalline impurities. acs.orgresearchgate.net The technique is crucial in materials synthesis to ensure that the product is a single phase and to monitor phase transitions. acs.orgmdpi.com For instance, the PXRD pattern for this compound dihydrate would be characterized by a unique set of diffraction peaks at specific 2θ angles, corresponding to the d-spacings of the crystal lattice planes defined by its orthorhombic unit cell.

Theoretical and Computational Chemistry Studies on Cadmium Bromates

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. yok.gov.trunt.edu It is frequently employed to predict the properties of metal complexes due to its balance of accuracy and computational cost. unt.edu For cadmium-containing compounds, DFT calculations often utilize hybrid functionals like B3LYP or PBE0 in combination with appropriate basis sets, such as LANL2DZ or def2-TZVP for the cadmium atom, to account for relativistic effects. doi.orgacs.orgunb.br

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule or solid. illinois.edu For cadmium bromide-containing complexes, DFT calculations have been successfully used to determine optimized bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. doi.orgnih.gov

For instance, DFT calculations on the dimeric complex {[TmMeBenz]Cd(μ-Br)}₂ accurately reproduced its trigonal bipyramidal geometry and the asymmetry between its axial and equatorial Cd–Br bonds. nih.gov The calculated values showed that the axial Cd-Br bond (2.963 Å) is longer than the equatorial one (2.761 Å), a finding consistent with experimental observations. nih.gov Similarly, in a study of mixed ligand cadmium(II) dithiocarbamate (B8719985) complexes, DFT was used to optimize the tetrahedral geometry around the Cd(II) ion. mdpi.com

The electronic structure is often analyzed through the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com In a study on a trinuclear cadmium(II) complex, DFT calculations revealed that the combination of metal orbitals with ligand orbitals resulted in a smaller HOMO-LUMO energy gap for the complex compared to the free ligand. doi.org

Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a Representative Cadmium Bromide Complex ({[TmMeBenz]Cd(μ–Br)}₂) nih.gov

| Parameter | Bond/Angle | Experimental Value | DFT Calculated Value (gas phase) |

| Bond Length (Å) | Cd–Br (axial) | 2.8977(6) | 2.963 |

| Cd–Br (equatorial) | 2.6336(7) | 2.761 | |

| Cd–S (axial) | 2.6473(9) | - | |

| Cd–S (equatorial) | 2.5724(8) | - | |

| Bond Angle (º) | S(1)–Cd–Br' | 171.15(2) | - |

| Br–Cd–Br' | 84.80(2) | - |

For solid-state materials, band structure and Density of States (DOS) calculations are essential for understanding electronic properties, such as the electronic band gap and conductivity. umich.edu The band structure describes the ranges of energy that an electron is allowed or forbidden to have, while the DOS provides the number of available electronic states at each energy level. acs.org

Table 2: Experimental and Theoretical Band Gap (Eg) Values for Various Cadmium Bromide-Containing Compounds

| Compound | Experimental Eg (eV) (Method) | Theoretical Eg (eV) (Functional) | Band Gap Type | Reference |

| [Cd(Br)₂(S-NA)₂] | 3.76 (Direct), 3.65 (Indirect) | 2.89 (DFT) | Indirect | rsc.org |

| CsPbBr₃ (Cubic) | ~2.3 | 2.26 (mBJ-GGA) | Direct | acs.org |

| Br-activated CsCdCl₃ | 4.23 (Optical) | 2.50-2.52 (PBE) | Direct | acs.org |

Computational methods are widely used to predict and interpret spectroscopic data. Time-dependent DFT (TD-DFT) is particularly effective for calculating electronic absorption spectra (UV-Vis). longdom.orgscience.gov For Bis(thiourea) Cadmium Bromide (BTCB), TD-DFT calculations using the B3LYP functional were employed to determine excitation energies, oscillator strengths, and corresponding wavelengths, which showed that the electronic transitions primarily occur in the quartz UV region. longdom.org

DFT is also a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. longdom.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. longdom.org Theoretical calculations of ¹H and ¹³C NMR chemical shifts for BTCB were performed in various solvents using the GIAO method at the B3LYP/6-311++G(d,p) level, providing valuable data to complement experimental findings. longdom.org DFT approaches have also been tested and optimized for predicting the challenging ⁹⁹Tc NMR chemical shifts, showing good agreement with experimental data. mdpi.com

Table 3: Theoretical UV-Vis and NMR Data for a Representative Cadmium Bromide Complex (Bis(thiourea) Cadmium Bromide - BTCB) longdom.org

| Property | Calculation Method | Solvent | Calculated Value |

| UV-Vis | |||

| Wavelength (λ) | TD-DFT/B3LYP/3-21G(d,p) | Gas | 290.73 nm, 269.45 nm |

| Oscillator Strength (f) | TD-DFT/B3LYP/3-21G(d,p) | Gas | 0.0011, 0.0031 |

| Excitation Energy (eV) | TD-DFT/B3LYP/3-21G(d,p) | Gas | 4.26 eV, 4.60 eV |

| NMR | |||

| ¹³C Chemical Shift (C=S) | GIAO/B3LYP/6-311++G(d,p) | DMSO | 183.3 ppm |

| ¹H Chemical Shift (NH₂) | GIAO/B3LYP/6-311++G(d,p) | DMSO | 7.9 ppm |

The Molecular Electrostatic Potential (ESP) is a valuable tool for analyzing the charge distribution of a molecule and predicting its reactive behavior. longdom.org The ESP map illustrates the electrostatic potential on the electron density surface, where different colors represent regions of varying charge. Typically, red indicates negative potential (nucleophilic sites, attractive to electrophiles), while blue indicates positive potential (electrophilic sites, attractive to nucleophiles). researchgate.net

In computational studies of cadmium complexes, ESP analysis is used to identify reactive sites. doi.org For a trinuclear cadmium(II) complex, ESP maps confirmed that the negative potential was concentrated around the oxygen and chlorine atoms, indicating these as likely sites for electrophilic attack, while positive potential was localized on the hydrogen atoms. doi.orgresearchgate.net This analysis provides a visual method to understand the relative polarity and chemical activity of the molecule. longdom.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

TD-DFT is an extension of DFT used to describe the electronic excited states of molecules. nih.gov It is the primary method for simulating UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. doi.org

In a study of a trinuclear cadmium(II) complex containing a bromine-substituted ligand, TD-DFT calculations were performed to rationalize the experimental UV-Vis spectrum. doi.org The calculations provided detailed information on each electronic transition, including the orbitals involved and the nature of the transition (e.g., metal-to-ligand charge transfer, LLCT, or intra-ligand π→π* transitions). doi.org Similarly, for the (MQ)(CdBr₄) complex, TD-DFT calculations indicated that the lowest singlet excitation is dominated by a HOMO→LUMO+1 transition, which was characterized as a ligand-to-ligand charge transfer from the p-orbitals of the bromine atoms to the orbitals of the organic cation. ics-ir.org

Table 4: Calculated Electronic Transition Data for a Trinuclear Cadmium(II) Complex in Methanol doi.org

| Wavelength (nm) | Oscillator Strength (f) | Major Contribution (%) | Transition Assignment |

| 375.73 | 0.2013 | HOMO → LUMO (59%), HOMO → LUMO+2 (22%) | π→π |

| 277.14 | 0.1105 | HOMO-1 → LUMO+1 (42%) | L(π) → L(π) (LLCT) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic evolution of the system, including conformational changes and transport properties.

While MD simulations specifically targeting the bulk solid-state dynamics of cadmium bromate (B103136) are not documented, the technique has been applied to understand the behavior of its constituent ions in different environments. For example, Quantum Mechanical Charge Field Molecular Dynamics (QMCF MD) simulations have been used to study the structure and dynamics of the hydrated bromate ion (BrO₃⁻) in aqueous solution. osti.gov These simulations, combined with experimental data, provide insights into the hydration shell structure and the water exchange mechanisms around the ion. osti.gov Furthermore, MD simulations have been employed to investigate the adsorption and exchange mechanisms of heavy metal ions, including Cd²⁺, on the surfaces of minerals like montmorillonite, revealing details about the formation of inner- and outer-sphere complexes. researchgate.net Such studies are crucial for understanding the environmental fate and transport of cadmium.

Ab Initio Methods for Quantum Chemical Properties

Ab initio quantum chemistry methods are computational techniques founded on quantum mechanics that solve the electronic Schrödinger equation without reliance on empirical parameters, using only fundamental physical constants. wikipedia.org These "first-principles" approaches are pivotal in predicting a wide array of chemical properties, including molecular structures, energies, and electron densities. wikipedia.org The foundational method in this class is the Hartree-Fock (HF) scheme, which provides a baseline approximation by considering the average effect of electron-electron repulsion. wikipedia.org For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), and Coupled Cluster (CC) are employed, which systematically improve upon the HF approximation. wikipedia.org

Density Functional Theory (DFT) has also emerged as a powerful and widely used method, often providing a favorable balance between computational cost and accuracy. researchgate.net The selection of the basis set—a set of mathematical functions used to build molecular orbitals—is crucial for the accuracy of these calculations. Studies on various cadmium complexes have shown that basis sets like the Double-Zeta Valence Potential (DZVP) and Sadlej basis sets can yield results in better agreement with experimental data than more minimal sets like 3-21G. researchgate.net

Computational studies on cadmium-containing compounds have demonstrated the efficacy of these methods. For instance, ab initio calculations of ¹¹³Cd chemical shifts in complexes such as cadmium nitrate (B79036) tetrahydrate and cadmium acetate (B1210297) dihydrate show that DFT methods match experimental values more closely than HF calculations. researchgate.net Such theoretical results are instrumental in interpreting experimental NMR spectra and can help identify the coordination number of cadmium complexes. researchgate.net High-level calculations are also used to construct highly accurate potential energy surfaces (PESs) for small molecules, which are essential for simulating their rotation-vibration spectra. ucl.ac.uk These often involve computing various energy correction terms to achieve high precision. ucl.ac.uk

| Method | Description | Computational Scaling (Cost) |

|---|---|---|

| Hartree-Fock (HF) | The simplest ab initio method; considers the average electron-electron repulsion. wikipedia.org | ~N⁴ |

| Møller-Plesset Perturbation Theory (MPn) | A post-HF method that adds electron correlation. MP2 is a common level. wikipedia.org | MP2: ~N⁵, MP4: ~N⁷ |

| Coupled Cluster (CC) | A highly accurate post-HF method. CCSD(T) is often called the "gold standard". wikipedia.org | CCSD: ~N⁶, CCSD(T): ~N⁷ |

| Density Functional Theory (DFT) | Uses electron density to calculate energy. Accuracy depends on the chosen functional. researchgate.net | Varies (often ~N³-N⁴) |

Reaction Pathway Modeling and Energy Landscape Exploration

Understanding the transformation of chemical species requires detailed knowledge of reaction pathways and their associated energy landscapes. For cadmium bromate, a key reaction studied is its thermal decomposition. Experimental investigations using dynamic thermogravimetry show that the decomposition of this compound hydrate (B1144303) (Cd(BrO₃)₂·H₂O) primarily yields cadmium oxide (CdO). akjournals.com The mechanism for this decomposition is described by the Avrami model equation, indicating that the rate-controlling step is a phase-boundary reaction. akjournals.com

Computational chemistry provides the tools to explore the potential energy surface (PES) that governs such reactions. By mapping the PES, researchers can identify stable intermediates, transition states, and the minimum energy paths connecting them. However, many chemical systems feature complex energy landscapes with numerous local minima separated by high energy barriers, making exploration difficult. researchgate.net To overcome this, enhanced sampling techniques like metadynamics are employed. researchgate.net Metadynamics accelerates the exploration of the energy landscape by adding a history-dependent bias potential, allowing the system to escape local minima and map out the free energy surface more efficiently. researchgate.net This approach has been successfully applied to study cadmium complexes in aqueous solutions. researchgate.net

The study of this compound's thermal decomposition reveals that external factors can significantly alter the reaction pathway and energetics. For example, gamma-irradiation enhances the rate of decomposition. akjournals.com This effect is dose-dependent and is attributed to a decrease in the activation energy of the reaction. akjournals.com

| Sample | Irradiation Dose (Mrad) | Activation Energy (E) (kJ/mol) | Entropy of Activation (ΔS) (J/K mol) |

|---|---|---|---|

| Unirradiated this compound | 0 | 167.2 ± 3.3 | -2.3 ± 0.6 |

| Irradiated this compound | 100 | 140.9 ± 2.9 | -43.9 ± 0.8 |

| Irradiated this compound | 200 | 131.7 ± 2.9 | -60.6 ± 0.8 |

| Irradiated this compound | 300 | 127.1 ± 2.5 | -69.8 ± 0.7 |

| Irradiated this compound | 400 | 121.6 ± 2.5 | -80.7 ± 0.7 |

| Irradiated this compound | 500 | 117.9 ± 2.5 | -88.2 ± 0.7 |

Data adapted from a study on the thermal decomposition of γ-irradiated this compound. akjournals.com

Charge Density Analysis and Bonding Characteristics

Charge density analysis provides profound insights into the nature of chemical bonding and intermolecular interactions by examining the spatial distribution of electrons. nih.govbuffalo.edu This analysis can be performed on both experimental electron densities, typically obtained from high-resolution X-ray diffraction, and theoretical densities from quantum chemical calculations. nih.gov A powerful framework for this analysis is Richard Bader's Quantum Theory of Atoms in Molecules (QTAIM). aps.org

Within QTAIM, the topology of the electron density (ρ) is analyzed to partition a molecule into atomic basins. aps.org Critical points in the electron density, where the gradient of ρ is zero, are located and characterized. A bond critical point (BCP) is found between two bonded atoms, and the properties of the density at this point reveal the nature of the interaction. buffalo.edu For example, a quantitative inverse correlation has been found between the value of the electron density at the BCP and the corresponding bond length. aps.org

Further analysis of the Laplacian of the electron density (∇²ρ) and other topological parameters helps to classify chemical bonds. buffalo.edu Covalent bonds are typically characterized by a significant accumulation of electron density at the BCP and a negative value of the total energy density, H(r), at that point. buffalo.edu In contrast, closed-shell interactions (like ionic bonds or van der Waals forces) have low ρ values and positive H(r) at the BCP. Another computational tool, Mulliken charge analysis, can also be used to understand charge distribution and identify regions of electrophilic and nucleophilic character within a molecule. longdom.org

| Parameter | Symbol | Chemical Interpretation at the Bond Critical Point (BCP) |

|---|---|---|

| Electron Density | ρ(r) | Its magnitude correlates with bond order; higher values suggest stronger bonds. aps.org |

| Laplacian of Electron Density | ∇²ρ(r) | A negative value indicates charge concentration (covalent character); a positive value indicates charge depletion (ionic/closed-shell character). buffalo.edu |

| Total Energy Density | H(r) | A negative value (potential energy dominates) is a criterion for covalent character. buffalo.edu |

Chemical Reactivity, Stability, and Reaction Mechanisms Involving Cadmium Bromates

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of metal bromates, including cadmium bromate (B103136), is a subject of interest in solid-state chemistry. While specific kinetic data for cadmium bromate is not extensively detailed in the provided search results, general principles of metal bromate decomposition can be applied. The thermal decomposition of related compounds like cadmium carbonate and other metal bromates has been studied, providing insights into potential pathways. researchgate.netacs.org

Studies on the thermal decomposition of other metal bromates, such as potassium bromate, indicate that the process can occur in stages and is influenced by factors like precompression of the sample. researchgate.net For some metal bromates, the decomposition is catalyzed by the metal ion, with the reaction products being the metal oxide, bromine, and oxygen. iastate.edu The decomposition of γ-irradiated this compound has been investigated, suggesting that radiation can affect the decomposition kinetics. acs.org

A general pathway for the thermal decomposition of a metal bromate can be represented as: M(BrO₃)₂(s) → MO(s) + Br₂(g) + 2.5 O₂(g)

The kinetics of such reactions are often studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.netuwasa.fi For instance, the thermal decomposition of the nonmetallic fractions of waste printed circuit boards, which contain brominated flame retardants, shows a multi-stage process with maximum mass loss rates at specific temperatures. uwasa.fi While not directly about this compound, this illustrates the complexity of thermal decomposition involving bromine compounds.

Further research would be necessary to establish the precise decomposition pathway and kinetic parameters for this compound.

Redox Reactions and Electron Transfer Processes

Redox reactions are a key aspect of the chemistry of this compound, primarily due to the oxidizing nature of the bromate anion.

The bromate anion is a powerful oxidizing agent and can be reduced to bromide. nih.gov The reduction of bromate can be influenced by various factors, including pH and the presence of other species that can act as reducing agents. canada.caresearchgate.net For example, nanoscale zerovalent iron has been shown to be effective in the reduction of bromate to bromide. acs.org

While cadmium itself in the +2 oxidation state is stable and not easily oxidized further, its presence can influence the environment in which bromate reduction occurs. However, some studies have noted that cadmium ions are not particularly reactive in promoting the decomposition of bromate in certain molten salt media, suggesting that the formation of a reactive complex with bromate may not be favorable under those conditions. iastate.edu

The bromate ion in this compound is a strong oxidant. nih.gov It can oxidize various substrates. For instance, bromate is used in the oxidation of organic compounds like malonic acid in the presence of a catalyst. rsc.org The oxidizing power of bromate is also utilized in analytical chemistry.

Cadmium(II) itself does not typically act as an oxidizing agent in these systems. The oxidation processes involving this compound are therefore dominated by the reactivity of the bromate anion. The oxidation of bromide by bromate is a key step in some autocatalytic cycles, leading to the formation of bromine. acs.org

Ligand Exchange and Coordination Chemistry

The coordination chemistry of cadmium(II) is diverse, with coordination numbers typically ranging from 4 to 6. researchgate.netalfa-chemistry.com Cadmium is considered a "soft" acid and therefore has a strong affinity for "soft" donor atoms like sulfur, but it also forms stable complexes with oxygen and nitrogen donor ligands. alfa-chemistry.com

In this compound, the bromate ion acts as a ligand. However, in solution, the cadmium ion can readily undergo ligand exchange reactions, where the bromate ions or water molecules in its coordination sphere are replaced by other ligands. ucla.eduacs.org The nature of the solvent and the anion present can significantly influence the resulting coordination compound's structure. For example, studies on cadmium(II) complexes with nicotinamide (B372718) have shown that the dimensionality of the resulting structure (monomeric, dimeric, or polymeric) depends on the anion (acetate vs. perchlorate) and the solvent system used. mdpi.com

The kinetics of ligand exchange reactions involving cadmium complexes can be quite facile. acs.org Studies on cadmium complexes with tris(2-mercapto-1-t-butylimidazolyl)hydroborato ligands have demonstrated that exchange of alkyl and carboxylate groups is rapid on the NMR timescale, proceeding through an associative pathway. acs.orgnih.gov This high kinetic lability is a characteristic feature of d¹⁰ metal ions like Cd(II). rsc.org

The coordination environment around the cadmium center in complexes can be influenced by the presence of different ligands. For example, in a complex with bromide and an organic ligand, cadmium(II) was found to have a distorted tetrahedral geometry. rsc.org

Photochemical Reactivity and Light-Induced Transformations

Information specifically on the photochemical reactivity of this compound is limited in the provided search results. However, general principles of photochemistry involving cadmium compounds and bromate ions can be considered.

Cadmium(II) complexes can exhibit fluorescence. uef.fiuef.fi The coordination of ligands to the Cd(II) ion can induce changes in fluorescence properties. uef.fiuef.fi In some cases, the heavy atom effect of cadmium can promote intersystem crossing and lead to phosphorescence, especially when other heavy atoms like halogens are also present in the coordination sphere. uef.fiuef.fi

Light can induce transformations in chemical systems. For example, light-induced degradation has been observed in perovskite nanocrystals containing lead, a heavy metal with some chemical similarities to cadmium. acs.org Advanced diffraction techniques are used to study the structural changes that occur in molecules and crystals upon light absorption. mdpi.com Visible light can also be used to induce transition metal-catalyzed reactions. nih.gov

While direct evidence for the photochemical reactivity of this compound is scarce, it is plausible that irradiation could lead to redox reactions or changes in the coordination sphere, particularly given the reactivity of the bromate ion.

Stability in Various Chemical Environments (e.g., pH, Temperature, Presence of Organic Matter)

The stability of this compound is influenced by several environmental factors, including temperature, pH, and the presence of organic substances. The reactivity of the compound is largely determined by the properties of both the cadmium(II) ion (Cd²⁺) and the bromate ion (BrO₃⁻).

Stability with Temperature

This compound is a solid that decomposes upon heating. Research on the thermal decomposition of this compound monohydrate (Cd(BrO₃)₂·H₂O) using dynamic thermogravimetry shows that the decomposition of the unirradiated salt begins at 260 °C and is complete by 380 °C. akjournals.com The process occurs without the salt melting. akjournals.com The final solid product of this decomposition is cadmium oxide. akjournals.comfishersci.com The hazardous decomposition products also include hydrogen bromide. fishersci.com As an oxidizer, this compound can cause a fire if it comes into contact with combustible materials, and excess heat should be avoided. fishersci.com

Stability with pH

The stability of this compound in aqueous solutions is significantly affected by pH, primarily due to the chemistry of the bromate ion. The formation of bromate from bromide during water treatment processes like ozonation is highly pH-dependent. who.intwikipedia.org Generally, lowering the pH can reduce the formation of bromate, suggesting that in more acidic environments, bromate may be less stable or its formation is less favored. who.intwikipedia.org For instance, reducing the pH to below 8 or even below 6.0 is a strategy to minimize bromate formation. who.intwikipedia.org However, the relationship can be complex; some studies have shown that while increased alkalinity at pH 7 reduced bromate formation, it increased its formation at pH 8. canada.ca

Stability in the Presence of Organic Matter

The interaction between this compound and organic matter is twofold: this compound's role as an oxidizer and the complexation of the cadmium ion by organic molecules.

As a strong oxidizing agent, this compound can react with organic matter, which may lead to fire. fishersci.com Contact with combustible materials is a significant hazard. fishersci.com In aqueous environments, the most probable fate of the bromate ion is its reaction with organic matter, which leads to its reduction to the bromide ion. who.int

The cadmium(II) ion readily forms complexes with various organic ligands. This complexation can significantly affect the stability and mobility of cadmium in the environment. frontiersin.org Organic matter such as humic and fulvic acids can complex with cadmium, restricting its mobility. frontiersin.org The stability of these complexes is described by stability constants (log βn), with higher values indicating more stable complexes. Cadmium(II) forms complexes with organic ligands such as 1-alkylimidazoles and 1,10-phenanthroline. researchgate.netrsc.org The presence of cadmium can also impact the biological decomposition of organic matter. Studies on anaerobic biomass have shown that increasing concentrations of Cd²⁺ can inhibit the efficiency of organic matter removal. researchgate.net

Applications in Materials Science and Technology Non Biological Focus

Optoelectronic Materials Development

The electronic and optical properties of cadmium-based compounds make them a subject of interest for optoelectronic applications.

While various cadmium-based organic-inorganic hybrid materials, particularly those using cadmium bromide, have been investigated as promising candidates for solid-state white-light emitters, there is currently a lack of specific research documenting the use of cadmium bromate (B103136) for this purpose. The focus in this area remains on cadmium halides which can form perovskite-like structures that exhibit desirable photoluminescent properties.

Cadmium bromate exhibits properties characteristic of a wide-band-gap semiconductor. Theoretical calculations and experimental studies have provided insights into its potential in this domain. The Materials Project database, for instance, reports a calculated band gap of 4.02 eV for this compound dihydrate, classifying it as a semiconductor materialsproject.org. Such a wide band gap makes it transparent in the visible spectrum and suitable for high-frequency or high-power electronic applications.

Research dating back to the 1980s involved structural studies of this compound using synchrotron radiation to analyze diffraction effects related to its anomalous scattering tensor, a fundamental investigation for understanding its semiconductor properties unt.edu. More recently, coordination compounds such as L-alanine this compound have been noted in the context of materials with semiconductor properties rmebrk.kz.

| Property | Value | Source |

|---|---|---|

| Calculated Band Gap (Dihydrate) | 4.02 eV | materialsproject.org |

| Crystal System (Dihydrate) | Orthorhombic | materialsproject.org |

| Space Group (Dihydrate) | P2₁2₁2₁ | materialsproject.org |

| Magnetic Ordering | Non-magnetic | materialsproject.org |

Energy Storage Materials

A review of scientific literature indicates no documented applications of this compound in the development of energy storage materials such as batteries. The field of cadmium-based energy storage is dominated by nickel-cadmium (Ni-Cd) batteries, which utilize cadmium metal in the anode epa.gov.

Photographic and Imaging Technologies (e.g., Engraving, Lithography)

Historically, various cadmium compounds have been employed in photographic processes due to their light-sensitive nature. While cadmium bromide is more commonly cited for its use in preparing photographic emulsions, older chemical dictionaries and encyclopedias also list this compound as a compound used in photography and lithography chemicalland21.comarchive.orgarchive.orgstudylib.netksu.edu.sa. Its function is related to the formation of stable images upon exposure to light.

Catalysis and Reagent Chemistry in Synthesis

This compound serves as a specialized chemical in synthetic and analytical chemistry. It is primarily documented for its role as an analytical reagent archive.orgstudylib.netksu.edu.satermwiki.com.

In the realm of catalysis, a patent describes the potential use of this compound as part of a catalyst system for the oxidation of 2,6-dialkylnaphthalene to produce naphthalene-2,6-dicarboxylic acid, a valuable monomer for high-performance polymers google.com.

Furthermore, this compound has been used as a starting material in coordination chemistry. For example, it serves as an initial reactant in the synthesis of mixed-ligand complexes with arsenic-organic compounds tsu.ge. In this reaction, the arsonium (B1239301) salt and this compound are reacted in an alcohol-water solution to form new complex structures tsu.ge.

Thin Film Deposition and Nanostructured Materials for Advanced Applications

The use of this compound as a precursor for creating thin films or nanostructured materials is not well-documented in the scientific literature. The chemical bath deposition (CBD) and other synthesis methods for cadmium-based thin films (e.g., CdS, CdO) and nanomaterials typically employ other, more common cadmium salts such as cadmium sulfate, cadmium chloride, or cadmium acetate (B1210297) as the source of cadmium ions thefreedictionary.com. Foundational research has been conducted to characterize the crystal structure of this compound, which is essential knowledge for any potential application in materials synthesis, but direct use as a precursor remains largely unexplored unt.eduscribd.com.

Integration in Hybrid Materials (e.g., Organic-Inorganic Hybrid Structures, Perovskites)

The integration of cadmium bromide into hybrid materials, particularly organic-inorganic hybrid structures and perovskite-related materials, is a significant area of research in materials science. These materials combine the properties of both organic and inorganic components, leading to novel functionalities. Cadmium bromide (CdBr₂) serves as a key inorganic precursor, forming diverse structural frameworks when combined with various organic cations. These structures range from one-dimensional (1D) chains to zero-dimensional (0D) clusters and two-dimensional (2D) layers, influencing the material's electronic, optical, and dielectric properties. mdpi.comrsc.orgrsc.org

Research has explored the synthesis of these hybrid crystals through methods like slow evaporation, reaction in solution, and mechanochemical processes such as solvent-free ball milling. mdpi.commdpi.comiucr.org The choice of the organic component and the synthesis conditions allows for the tuning of the final structure and properties. rsc.org For instance, the size of the organic cation and the halide ion can modulate the crystal structure, band gap, and luminescence characteristics of the resulting hybrid material. mdpi.comresearchgate.net

Detailed Research Findings

The structural diversity of cadmium bromide-based hybrids is a key finding. Unlike lead-based perovskites that typically form 3D frameworks of corner-sharing octahedra, the smaller ionic radius of Cd²⁺ often leads to different arrangements. mdpi.com For example, in methylammonium (B1206745) cadmium tribromide (CH₃NH₃CdBr₃), the structure consists of infinite chains of face-sharing CdBr₆ octahedra. mdpi.com This structural difference significantly impacts the material's properties, resulting in a wide band gap of 4.6 eV, which makes it a candidate for UV detectors rather than solar cells. mdpi.com

The organic cation plays a crucial role in defining the structure and properties. By reacting cadmium bromide with different organic molecules, researchers have synthesized a variety of hybrid compounds. Three distinct cadmium-bromide compounds were synthesized by controlling the reactant ratios with 4-(hydroxymethyl)pyridinium (Hmpy), resulting in structures with [CdBr₃]n⁻ chains, isolated [CdBr₄]²⁻ tetrahedra, or a combination of both. rsc.org These structural variations lead to tunable dielectric responses and temperature-dependent phase transitions. rsc.org Similarly, hybrid compounds based on quinuclidinium, (C₇H₁₄N)₂CdBr₄, exhibit a zero-dimensional (0D) structure and undergo reversible phase transitions. acs.org

The optical properties of these hybrids are of particular interest. Cadmium-based hybrid materials are often characterized by large bandgap energies (typically above 4.0 eV) and exhibit photoluminescence. mdpi.comiaea.org For example, [(Ade)₂CdBr₄], where Ade is adenine (B156593), is a 3D organic-inorganic hybrid with a wide band gap, and its luminescence is attributed to the synergistic action of the inorganic and organic components. mdpi.com The photoluminescence can be tuned by altering the halide composition. In mixed Cl/Br cadmium halides, increasing the chlorine content induces a structural transition from a 0D to a 2D framework, which significantly enhances the photoluminescence quantum yield from 6% to 36%. rsc.org

Furthermore, cadmium can be incorporated as a dopant or in an alloy in lead-bromide perovskite nanocrystals (NCs) to modify their properties. Trace Cd²⁺ doping in formamidinium lead bromide (FAPbBr₃) NCs was found to increase the exciton (B1674681) binding energy, leading to bright, color-saturated green emission with a photoluminescence quantum yield of 96%. researchgate.net In CsPb₁₋ₓCdₓBr₃ NCs, the introduction of cadmium ions leads to a decrease in the lattice constant and a blueshift in the absorption and photoluminescence spectra. aip.orgacs.org

Interactive Data Tables

Table 1: Crystallographic Data of Selected Cadmium Bromide Hybrid Materials

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

| Methylammonium Cadmium Tribromide | CH₃NH₃CdBr₃ | Orthorhombic | Cmc2₁ | Chains of face-sharing CdBr₆ octahedra | mdpi.com |

| Adenine Cadmium Bromide | [(Ade)₂CdBr₄] | Monoclinic | P2₁/m | 3D network with Cd-N coordination bonds | mdpi.com |

| Hmpy Cadmium Bromide (1) | (Hmpy)[CdBr₃] | Orthorhombic | Pnma | 1D chains of face-sharing CdBr₆ octahedra | rsc.org |

| Hmpy Cadmium Bromide (2) | (Hmpy)₂[CdBr₄] | Orthorhombic | Pbca | Isolated [CdBr₄]²⁻ tetrahedra | rsc.org |

| Quinuclidinium Cadmium Bromide | (C₇H₁₄N)₂CdBr₄ | Monoclinic | P2₁/c | 0D structure with isolated CdBr₄ tetrahedra | acs.org |

| Ethylenediammonium Cadmium Bromide | [NH₃(CH₂)₂NH₃]₂CdBr₄·2Br | Monoclinic | P2₁/m | Contains CdBr₆ octahedra | nih.gov |

Table 2: Optical and Electrical Properties of Cadmium Bromide Hybrid Materials

| Compound | Band Gap (eV) | Photoluminescence (PL) | Dielectric Transition Temp. (K) | Key Application Insight | Reference |

| CH₃NH₃CdBr₃ | 4.6 | - | - | Potential for UV detectors | mdpi.com |

| [(Ade)₂CdBr₄] | Wide | Luminescent | - | Result of synergistic inorganic/organic action | mdpi.com |

| (Hmpy)[CdBr₃] | - | - | ~273 | Switchable dielectric properties | rsc.org |

| (Hmpy)₂[CdBr₄] | - | - | ~367 | Switchable dielectric properties | rsc.org |

| (Hmpy)₃(CdBr₃)(CdBr₄) | - | - | ~320 | Switchable dielectric properties | rsc.org |

| (C₇H₁₄N)₂CdBr₄ | - | - | 363 | Reversible phase transitions | acs.org |

| Cl/Br Mixed Halide | - | Blue (PLQY up to 36%) | - | Tunable optical performance | rsc.org |

Environmental Chemistry and Analytical Detection Methodologies of Bromate Cadmium Specificity Where Applicable

Formation Mechanisms of Bromate (B103136) in Aqueous Systems

Bromate is not typically found as a natural contaminant in water sources. Instead, it is primarily formed as a disinfection byproduct (DBP) during water treatment processes that use ozone, especially in waters containing bromide ions. spartanwatertreatment.comresearchgate.net The formation mechanism is complex, involving both direct oxidation by ozone and indirect pathways mediated by hydroxyl radicals. spartanwatertreatment.comnih.gov

The primary pathway for bromate formation begins with the ozonation of water containing bromide (Br⁻). Ozone (O₃) oxidizes bromide to form hypobromous acid (HOBr) and hypobromite (B1234621) (OBr⁻). alfa-chemistry.comresearchgate.net These intermediates can then be further oxidized to bromate (BrO₃⁻) through a series of reactions involving both ozone and hydroxyl radicals (•OH), which are formed from the decomposition of ozone in water. nih.govacs.org

The rate and extent of bromate formation are significantly influenced by several water quality parameters. These factors affect the stability of ozone, the formation of hydroxyl radicals, and the speciation of bromine.

pH: pH is a critical factor. acs.org Bromate formation generally increases with higher pH. core.ac.uk At lower pH, ozone is more stable, and the formation of hydroxyl radicals is slower. acs.org This leads to the formation of hypobromous acid (HOBr), which is less reactive with ozone. acs.org Conversely, as pH increases, ozone decomposition is accelerated, leading to a higher concentration of hydroxyl radicals, which promotes the oxidation of intermediates to bromate. core.ac.uk For example, in one study, bromate concentrations of 4 µg/L were observed at pH 6, which increased to 9 µg/L at pH 8 under the same ozone exposure. acs.org

Natural Organic Matter (NOM): Natural organic matter present in water can reduce bromate formation by competing with bromide for ozone and hydroxyl radicals. core.ac.uk However, to achieve a specific disinfection target, higher ozone doses may be required in waters with high NOM, which could potentially offset the inhibitory effect and in some cases, increase bromate formation. acs.orgcore.ac.uk

Temperature: Higher water temperatures generally lead to increased bromate formation. acs.org This is attributed to the reduced stability and solubility of ozone at higher temperatures, which accelerates its decomposition into reactive hydroxyl radicals. acs.orgcore.ac.uk The rate constant for the initial oxidation of bromide by ozone is also temperature-dependent, increasing significantly with temperature. acs.org For instance, a study on Lake Zurich water showed a nearly 10-fold increase in the ratio of hydroxyl radical exposure to ozone exposure (Rct) when the temperature rose from 5 to 35 °C, leading to much higher bromate formation. nih.gov

| Parameter | Influence on Bromate Formation | Mechanism |

|---|---|---|

| pH | Increases with higher pH | Accelerates ozone decomposition, increasing hydroxyl radical concentration. acs.orgcore.ac.uk |

| Alkalinity | Can inhibit formation | Scavenges hydroxyl radicals, though the effect can be complex. alfa-chemistry.com |

| Natural Organic Matter (NOM) | Generally reduces formation | Competes for ozone and hydroxyl radicals. core.ac.uk |

| Temperature | Increases with higher temperature | Decreases ozone stability, leading to more hydroxyl radicals; increases reaction rates. acs.org |

Analytical Techniques for Bromate and Bromide Determination in Environmental Matrices

Accurate quantification of bromate and its precursor, bromide, in water is essential for regulatory compliance and process control. Various analytical techniques have been developed to achieve low detection limits in complex environmental samples.

Ion chromatography is the most widely used technique for the determination of bromate and bromide in water. azom.comresearchgate.net It separates anions based on their interaction with an ion-exchange stationary phase. The choice of detector is crucial for achieving the required sensitivity and selectivity.

Conductivity Detection: This is a common detection method for IC. thermofisher.com However, for bromate analysis, it can suffer from interferences from high concentrations of other anions like chloride and sulfate, and its detection limits may not be sufficient to meet stringent regulatory standards of 10 µg/L. azom.comthermofisher.com U.S. EPA Method 300.0, using IC with suppressed conductivity detection, has a method detection limit (MDL) of 20 µg/L for bromate, which is above the typical regulatory limit. thermofisher.com

UV/Vis Absorbance: To enhance sensitivity and selectivity, post-column reaction (PCR) systems coupled with UV/Vis detection are often employed. azom.comresearchgate.net In these methods, the column effluent is mixed with a reagent that reacts with bromate to produce a colored compound. A common method involves the oxidation of iodide to triiodide by bromate under acidic conditions, with the resulting triiodide being detected at 352 nm. azom.comresearchgate.net This approach can achieve detection limits below 1 µg/L. researchgate.net

Inductively Coupled Plasma–Mass Spectrometry (ICP-MS): Coupling ion chromatography with ICP-MS provides an element-specific and highly sensitive detection method for bromine-containing species. nih.goviheg.org.cn IC-ICP-MS can simultaneously determine bromate and bromide with very low detection limits, often in the sub-µg/L range. nih.goviheg.org.cn For example, one optimized IC-ICP-MS method reported detection limits of 0.67 µg/L for bromate and 0.47 µg/L for bromide. nih.gov Another study achieved detection limits of 0.23 µg/L for bromate and 0.12 µg/L for bromide. iheg.org.cn

| IC Detection Method | Principle | Typical Detection Limit for Bromate | Reference |

|---|---|---|---|

| Conductivity | Measures the electrical conductivity of the eluent. | ~20 µg/L | thermofisher.com |

| Post-Column Reaction (PCR) with UV/Vis | Bromate reacts with a reagent (e.g., iodide) to form a colored product detected by UV/Vis. | < 1 µg/L | researchgate.net |

| Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) | Element-specific detection of bromine (m/z 79 and 81). | < 1 µg/L (e.g., 0.23 - 0.67 µg/L) | nih.goviheg.org.cn |

Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for bromate determination. These methods are typically based on a redox reaction where bromate oxidizes a chromogenic reagent, leading to a color change that can be measured with a spectrophotometer. jmaterenvironsci.com For instance, a method based on the reaction between bromate and promethazine (B1679618) in an acidic medium produces a red-pink product with maximum absorption at 515 nm. jmaterenvironsci.com Another approach uses the reaction with fuchsin, which absorbs at 530 nm, and can achieve a detection limit of 1 µg/L. rsc.org A solid-phase spectrophotometric method using methyl red immobilized in a polymethacrylate (B1205211) matrix allows for the quantification of bromate in the 0.1–1.0 mg/L range with a detection limit of 0.01 mg/L. tandfonline.com

Atomic Absorption Spectrophotometry (AAS) is a well-established and widely used technique for determining the concentration of specific metal elements, including cadmium, in environmental samples. azom.comcdc.gov The technique is based on the principle that atoms in a gaseous state absorb light at specific wavelengths characteristic of the element. azom.com

For cadmium analysis, samples are typically atomized using either a flame (Flame AAS or FAAS) or a graphite (B72142) furnace (Graphite Furnace AAS or GFAAS). azom.comnih.gov GFAAS offers significantly lower detection limits than FAAS and is suitable for trace-level analysis. cdc.govnemi.gov The analytical range for GFAAS can be from 0.02 to 1.0 µg/L for cadmium. nemi.gov Sample preparation often involves acid digestion to bring the cadmium into a solution that can be introduced into the instrument. cdc.govnih.gov While AAS is a standard method for total cadmium determination, it does not provide information about the specific chemical form or compound, such as cadmium bromate. It quantifies the total elemental cadmium present in the sample. nemi.gov

Capillary Zone Electrophoresis (CZE) for Trace Analysis

Capillary Zone Electrophoresis (CZE) has emerged as a promising analytical technique for the trace analysis of bromate in various matrices, particularly in drinking water. nih.govnih.gov This method offers several advantages, including simplicity in experimental design, cost-effectiveness, high separation efficiency, and rapid analysis times. nih.gov CZE is particularly well-suited for the separation and detection of charged molecules like the bromate anion (BrO₃⁻). nih.govnih.gov

A notable application of CZE for bromate analysis involves the use of a bare fused-silica capillary coupled with indirect ultraviolet (UV) detection. nih.gov In one study, bromate was successfully detected in high-purity water at concentrations of ≤10 µg/L. nih.gov The experimental conditions for this analysis included a 75 µm inner diameter capillary, indirect UV detection at 200 nm, and a background electrolyte containing 0.25 mM cetyltrimethylammonium bromide, 5% methanol, and 5.0 mM phthalate (B1215562) at a pH of 5.0-5.2. nih.gov The separation was achieved with an electrokinetic injection at 15 kV for 10 seconds and a separation voltage of 18 kV (negative polarity) at a capillary temperature of 15°C. nih.gov

To enhance detection limits and improve baseline noise, additional sample handling steps can be employed. These include off-line pre-concentration and pH adjustment of the sample to 5.5. nih.gov Furthermore, the addition of sodium phosphate (B84403) has been shown to increase signal-to-noise ratios. nih.gov While CZE demonstrates the capability for detecting bromate at low levels with analysis times of 8-9 minutes, high variability (relative standard deviation >10%) has been observed in some water sources, indicating that further method development may be necessary for certain applications. nih.gov

For more complex samples, coupling CZE with other techniques can improve selectivity and sensitivity. For instance, online isotachophoresis (ITP) has been used as a sample pretreatment step with CZE for the trace determination of bromide, a precursor to bromate. nih.gov While this particular study focused on bromide, the principle of using ITP for sample clean-up and pre-concentration is applicable to bromate analysis as well, helping to resolve it from interfering macro-constituents like sulfate, chloride, and nitrate (B79036). nih.gov

Method Detection Limits (MDLs) and Practical Quantification Levels (PQLs)

The Method Detection Limit (MDL) and Practical Quantification Level (PQL) are critical parameters in the analytical measurement of bromate, defining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These values vary depending on the analytical method employed.

For CZE with indirect UV detection, a detection limit of ≤10 µg/L for bromate in high-purity water has been reported. nih.gov However, in more complex matrices such as certain bottled and municipal waters, the detection limits can be higher, with one study initially finding a high of 400 µg/L before optimization through pre-concentration and pH adjustment, which brought the limit down to ≤10 µg/L. nih.gov

Ion chromatography (IC) coupled with various detection methods is also widely used for bromate analysis. When coupled with mass spectrometry (MS), IC-MS methods have demonstrated very low detection limits. For instance, one study reported a limit of quantification (LOQ) of 0.2 µg/L. researchgate.net Another study using a post-column reaction with o-dianisidine and spectrophotometric detection achieved an MDL of 0.56 µg/L. researchgate.net Eliminating chlorite (B76162) interference in U.S. Environmental Protection Agency (EPA) Method 317.0, which uses a post-column reagent, has resulted in an MDL of 0.1 µg/L and a Method Reporting Limit (MRL), which is analogous to the PQL, of 0.5 µg/L. nih.gov

The following table summarizes the MDLs and PQLs for bromate using different analytical techniques as reported in the literature. It is important to note that these values are for the bromate ion and not specifically for This compound .

| Analytical Method | MDL (µg/L) | PQL/MRL/LOQ (µg/L) | Reference |

|---|---|---|---|

| CZE with indirect UV detection | ≤10 | Not Reported | nih.gov |

| IC-MS | Not Reported | 0.2 | researchgate.net |

| IC with post-column reaction (o-dianisidine) | 0.56 | Not Reported | researchgate.net |

| EPA Method 317.0 (IC with post-column reagent) | 0.1 | 0.5 | nih.gov |

Interference Studies and Matrix Effects in Analytical Measurements

Interference and matrix effects can significantly impact the accuracy and precision of bromate analysis. These effects arise from the presence of other ions and substances in the sample matrix that can co-elute with bromate, suppress or enhance the detector response, or otherwise interfere with the measurement.

In CZE analysis of bromate, high concentrations of other anions in the sample matrix can affect the separation efficiency and baseline stability. nih.gov The composition of the background electrolyte is crucial for mitigating these interferences and achieving good resolution of the bromate peak.